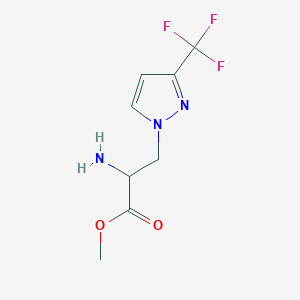
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an amino acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactionsThe amino acid ester moiety can be introduced via esterification reactions using methanol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-(trifluoromethyl)propionate
- Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate
- Methyl 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate stands out due to the presence of the pyrazole ring, which imparts unique electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H10F3N3O2 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C8H10F3N3O2/c1-16-7(15)5(12)4-14-3-2-6(13-14)8(9,10)11/h2-3,5H,4,12H2,1H3 |
Clave InChI |
BDQAYTSDLJANDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN1C=CC(=N1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
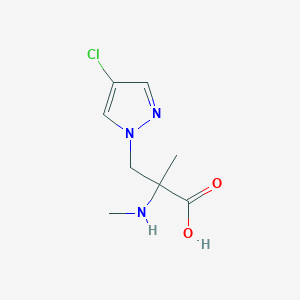
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
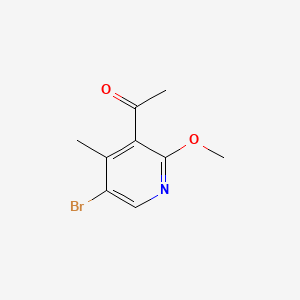
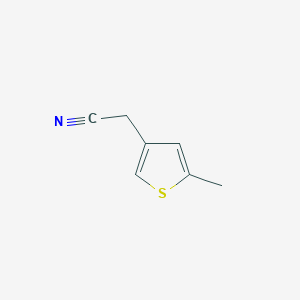
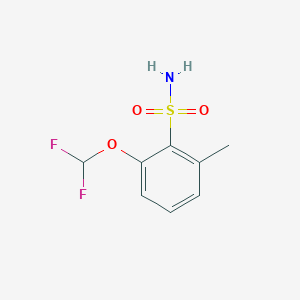
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
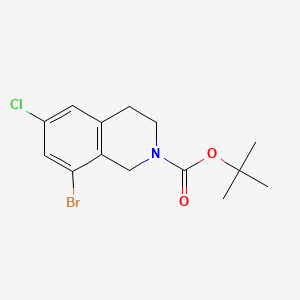

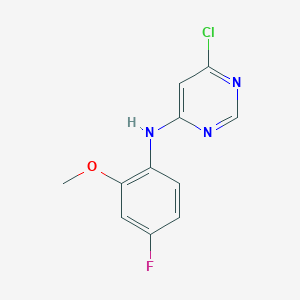

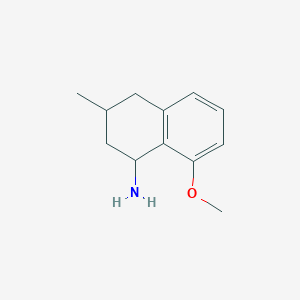
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)
